BS2G Crosslinker

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

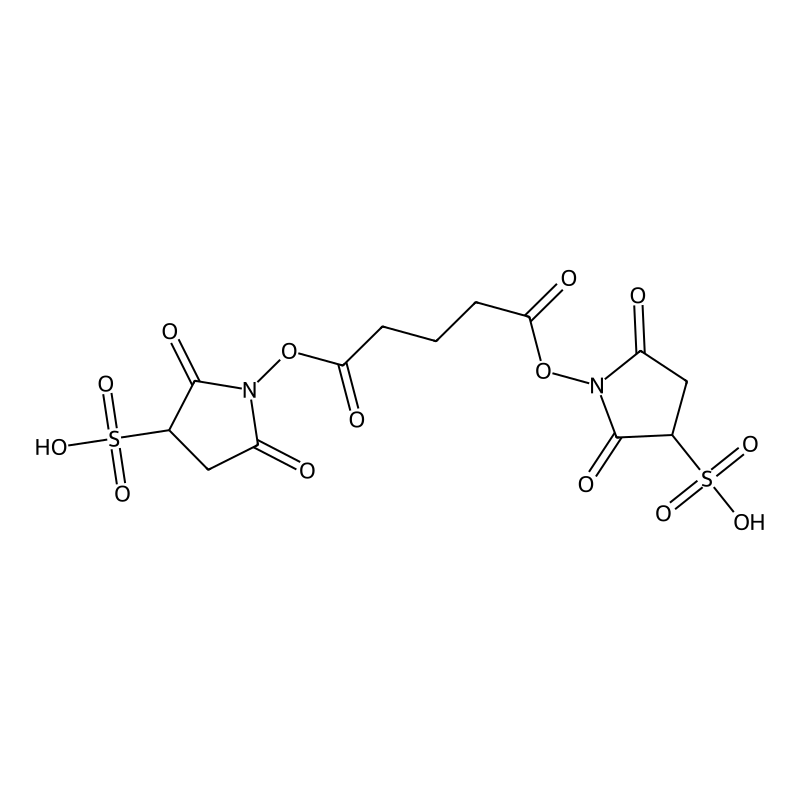

Bis-(sulfosuccinimidyl) glutarate, commonly referred to as BS2G Crosslinker, is a bifunctional crosslinking reagent that plays a pivotal role in biochemical research. It is particularly valued for its solubility in aqueous solutions, which eliminates the need for organic solvents during experiments. This property enhances its usability, especially in biological applications involving membrane proteins, as BS2G is membrane impermeable and selectively reacts with amine groups at a pH range of 7 to 9 . The chemical structure of BS2G includes two sulfo-NHS (N-hydroxysuccinimide) groups, allowing it to form stable amide bonds with primary amines in proteins and peptides, making it an essential tool in protein crosslinking studies .

BS2G Crosslinker primarily reacts through the formation of amide bonds between its sulfo-NHS groups and the amine groups on target molecules. The reaction mechanism involves the activation of the NHS ester group, which facilitates the nucleophilic attack by the amine group, resulting in the formation of a stable covalent bond. This reaction is typically performed under mild conditions to prevent denaturation of proteins . The specificity of BS2G for amine groups makes it particularly useful in crosslinking applications where precise targeting is crucial.

In biological contexts, BS2G is utilized for crosslinking proteins to study their interactions and structural properties. Its ability to link proteins can help elucidate complex protein networks and interactions within cells. The crosslinking can stabilize transient protein-protein interactions, allowing for detailed analysis using mass spectrometry and other analytical techniques. Studies have shown that BS2G can effectively capture various protein interactions, facilitating insights into cellular functions and pathways .

The synthesis of BS2G typically involves the reaction of glutaric anhydride with sulfo-N-hydroxysuccinimide. The process can be summarized as follows:

- Preparation of Sulfo-NHS: Sulfo-N-hydroxysuccinimide is synthesized from N-hydroxysuccinimide through sulfonation.

- Formation of BS2G: The activated sulfo-NHS is then reacted with glutaric anhydride under controlled conditions to yield Bis-(sulfosuccinimidyl) glutarate.

- Purification: The product is purified through techniques such as chromatography to ensure high purity levels suitable for biochemical applications .

Interaction studies using BS2G often involve mass spectrometry to analyze crosslinked products. By employing various experimental conditions, researchers can determine the efficacy and specificity of crosslinking reactions. For example, varying the concentration of BS2G relative to proteins can influence the degree of crosslinking achieved, allowing for optimization based on specific experimental needs . Additionally, computational modeling techniques are increasingly being integrated with experimental data to provide deeper insights into protein interactions facilitated by crosslinkers like BS2G .

BS2G Crosslinker shares similarities with several other chemical crosslinkers but possesses unique features that distinguish it from them. Below is a comparison with some related compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Bis-(sulfosuccinimidyl) glutarate | Sulfo-NHS | Membrane impermeable; ideal for membrane proteins |

| Bis(sulfosuccinimidyl) fumarate | Sulfo-NHS | More reactive; often used in rapid crosslinking |

| Ethylene glycol bis(succinimidyl) succinate | NHS | Longer spacer arm; may enhance flexibility |

| Disuccinimidyl suberate | NHS | Suitable for larger proteins; less sterically hindered |

| Glutaraldehyde | Aldehyde | Non-selective; can react with various functional groups |

BS2G's unique combination of solubility, membrane impermeability, and specific reactivity with amines makes it particularly advantageous for studying membrane-associated proteins compared to other crosslinkers that may not exhibit these properties .

The development of chemical crosslinkers traces its origins to early efforts in stabilizing protein complexes for electron microscopy and X-ray crystallography. Initial reagents like glutaraldehyde, while effective, suffered from poor specificity and heterogeneous reaction products. The introduction of N-hydroxysuccinimide (NHS) esters in the late 20th century marked a paradigm shift, enabling selective targeting of primary amines on lysine residues and protein N-termini. Homobifunctional NHS-based crosslinkers, such as disuccinimidyl suberate (DSS), provided improved control over spacer arm length and reaction efficiency.

BS2G emerged as a refined iteration within this lineage, incorporating sulfonate groups to enhance water solubility while retaining the amine-reactive NHS ester moieties. This innovation addressed key limitations of earlier hydrophobic crosslinkers, which required organic solvents that risked protein denaturation. The subsequent pairing of BS2G with deuterated analogs (e.g., BS2G-d4) further expanded its utility by enabling precise mass spectrometric detection of crosslinked peptides.

Fundamental Principles of Amine-Reactive Crosslinking Strategies

BS2G operates through a well-characterized mechanism:

- NHS Ester Activation: The sulfosuccinimidyl groups undergo hydrolysis in aqueous buffers (pH 7–9), generating reactive intermediates capable of nucleophilic attack by primary amines.

- Amide Bond Formation: Each NHS ester reacts with a lysine ε-amine or N-terminal α-amine, forming stable amide bonds that covalently link proximal proteins.

- Spacer Arm Function: The glutarate backbone provides an 8.3 Å spacer, optimally positioning reactive groups to capture interactions within protein complexes.

Critical to BS2G’s success is its strict pH-dependent reactivity. Below pH 7, the reaction slows significantly, allowing researchers to quench crosslinking by acidification. This controllability ensures minimal disruption to native protein conformations during experimental workflows.

Bis(sulfosuccinimidyl) glutarate, commonly known as BS2G, represents a specialized chemical crosslinking reagent that has become instrumental in crosslinking mass spectrometry applications for structural biology research [2] [6]. This homobifunctional crosslinker contains two sulfo-N-hydroxysuccinimide ester reactive groups connected by a glutarate spacer arm, enabling the formation of covalent bonds between primary amine groups in proteins [1] [9]. The compound's water-soluble nature and membrane-impermeant characteristics make it particularly suitable for studying protein structures and protein-protein interactions without the need for organic solvents that could disrupt native protein conformations [8] [20].

BS2G functions as a molecular probe in crosslinking mass spectrometry by creating distance constraints between amino acid residues that are spatially proximate in protein structures [15] [18]. The crosslinker specifically targets lysine side chains and N-terminal amino groups, forming stable amide bonds under physiological pH conditions between 7 and 9 [6] [9]. These covalent modifications provide crucial structural information that can be analyzed through mass spectrometry to determine protein topologies, binding interfaces, and conformational dynamics [4] [16].

| Property | Specification |

|---|---|

| Chemical Name | Bis(sulfosuccinimidyl) glutarate |

| Chemical Formula (d0) | C13H12N2Na2O14S2 |

| Chemical Formula (d4) | C13H8D4N2Na2O14S2 |

| Molecular Weight (d0) | 530.35 g/mol |

| Molecular Weight (d4) | 534.38 g/mol |

| Spacer Arm Length | 7.7 Å |

| Reactive Groups | Sulfo-NHS ester (homobifunctional) |

| Water Solubility | Up to 10 mM |

| Membrane Permeability | Membrane-impermeant |

Deuterium-Hydrogen Mass Pair Design for MS Signal Differentiation

The deuterium-hydrogen mass pair design of BS2G crosslinkers represents a sophisticated approach to enhance peptide identification and validation in crosslinking mass spectrometry experiments [2] [8]. The BS2G system comprises two chemically identical reagents: BS2G-d0 containing natural hydrogen atoms and BS2G-d4 incorporating four deuterium atoms at specific positions within the glutarate spacer [9] . This isotopic labeling strategy creates characteristic mass doublets in mass spectra that facilitate the unambiguous identification of crosslinked peptides from complex protein mixtures [22] [23].

The mass difference between BS2G-d0 and BS2G-d4 is precisely 4.03 daltons, which corresponds to the incorporation of four deuterium atoms in place of hydrogen atoms [2] . This mass shift creates distinctive isotopic patterns in mass spectra where crosslinked peptides appear as doublet peaks separated by the characteristic mass difference [14] [22]. The isotopic signature serves as a powerful validation tool, as genuine crosslinked peptides must exhibit this specific mass relationship between the light and heavy forms [26] [29].

| Crosslinker Pair | Light Form MW (g/mol) | Heavy Form MW (g/mol) | Mass Difference (Da) | Deuterium Atoms |

|---|---|---|---|---|

| BS2G-d0/BS2G-d4 | 530.35 | 534.38 | 4.03 | 4 |

| BS3-d0/BS3-d4 | 572.43 | 576.45 | 4.02 | 4 |

The deuterium-hydrogen mass pair design significantly improves the signal-to-noise ratio in crosslinking experiments by enabling targeted mass spectrometric analysis [13] [23]. During data acquisition, the mass spectrometer can specifically target peptide precursors that exhibit the characteristic isotopic doublet pattern, thereby enriching for crosslinked species while reducing interference from non-crosslinked peptides [12] [16]. This selective approach dramatically increases the efficiency of crosslink identification and reduces the computational burden associated with database searching of complex peptide mixtures [5] [25].

Quantitative analysis of protein interactions becomes feasible through the deuterium-hydrogen pair system by comparing the relative intensities of the light and heavy crosslinked peptide signals [14] [26]. Changes in crosslinking patterns between different experimental conditions can be quantified by analyzing the intensity ratios of BS2G-d0 to BS2G-d4 crosslinked peptides, providing insights into conformational changes, binding events, or post-translational modifications that alter protein structure [4] [11].

Spacer Arm Length (7.7Å) as Molecular Ruler in Distance Constraints

The 7.7 Å spacer arm length of BS2G crosslinker serves as a precise molecular ruler that provides critical distance constraint information for protein structural analysis [8] [20]. This relatively short spacer length makes BS2G particularly valuable for detecting close-range interactions and tight structural arrangements within protein complexes [10] [11]. The glutarate-based spacer chain in its fully extended conformation spans exactly 7.7 Å from one reactive end to the other, establishing the maximum theoretical distance that can be bridged by this crosslinker [6] [9].

When applied to protein crosslinking experiments, the 7.7 Å spacer length translates to specific distance constraints between crosslinked amino acid residues [15] [18]. For lysine-lysine crosslinks, the theoretical maximum distance between alpha carbon atoms is approximately 20-22 Å, accounting for the spacer length plus the extended conformations of two lysine side chains (approximately 6.5 Å each) [19] [18]. However, molecular dynamics simulations and empirical observations from crosslinking studies suggest that the practical upper limit for reliable crosslink detection is typically in the range of 22-26 Å between alpha carbon atoms [18] [19].

| Parameter | BS2G | BS3 | DSS |

|---|---|---|---|

| Spacer Length (Å) | 7.7 | 11.4 | 11.4 |

| Theoretical Max Cα-Cα Distance (Å) | 20.0 | 24.0 | 24.0 |

| Recommended Max Cα-Cα Distance (Å) | 22-26 | 26-30 | 26-30 |

| Lysine Side Chain Length (Å) | 6.5 | 6.5 | 6.5 |

| Total Extended Length (Å) | 20.7 | 24.4 | 24.4 |

The short spacer arm length of BS2G makes it complementary to longer crosslinkers such as BS3 (11.4 Å spacer) in comprehensive structural studies [8] [11]. While longer crosslinkers can capture more distant interactions and flexible regions of proteins, BS2G excels at defining local structural features and detecting intramolecular contacts within compact protein domains [1] [15]. This molecular ruler property has been successfully utilized in studies of protein complexes to validate computational models and distinguish between alternative structural arrangements [7] [17].

Research findings demonstrate that BS2G crosslinks predominantly capture interactions between residues that are genuinely proximate in native protein structures [1] [17]. Analysis of crosslinking data from proteins with known crystal structures shows that over 90% of BS2G-derived crosslinks satisfy the distance constraints imposed by the 7.7 Å spacer length when accounting for protein dynamics and side chain flexibility [1] [18]. This high accuracy rate validates the use of BS2G-derived distance constraints as reliable inputs for integrative structural modeling approaches [15] [25].

The precision of BS2G as a molecular ruler is particularly evident in comparative crosslinking studies where multiple crosslinkers with different spacer lengths are employed simultaneously [11] [14]. These experiments reveal that BS2G preferentially crosslinks residues involved in stable secondary structure elements and compact tertiary structure arrangements, while longer crosslinkers capture more transient and flexible interactions [26] [27]. The complementary information from different spacer lengths provides a comprehensive view of protein architecture ranging from local structural details to overall domain organization [10] [25].

Comparative Advantages Over Non-Deuterated Crosslinkers

BS2G crosslinkers demonstrate significant analytical advantages over their non-deuterated counterparts through enhanced signal discrimination and improved peptide identification capabilities [2] [26]. The primary advantage stems from the characteristic isotopic signature created by the deuterium-hydrogen mass pair system, which provides unambiguous identification of crosslinked peptides in complex biological samples [22] [23]. Non-deuterated crosslinkers rely solely on tandem mass spectrometry fragmentation patterns for peptide identification, which can be challenging to interpret and validate, particularly in samples containing high background levels of non-crosslinked peptides [12] [16].

The isotopic labeling approach of deuterated BS2G crosslinkers significantly reduces false positive identification rates compared to non-deuterated systems [14] [29]. Each genuine crosslink must exhibit the precise mass relationship between light and heavy forms, serving as an internal validation criterion that eliminates spurious assignments [26] [22]. Non-deuterated crosslinkers lack this built-in validation mechanism, making them more susceptible to incorrect peptide assignments and requiring additional validation steps that increase analysis time and complexity [5] [25].

| Feature | Deuterated BS2G | Non-deuterated BS2G |

|---|---|---|

| Signal Discrimination | Excellent - characteristic mass doublets | Standard - relies on MS/MS fragmentation |

| Peptide Identification | Enhanced - isotope pattern recognition | Conventional - database search dependent |

| Quantitative Analysis | Precise - peak intensity ratios | Limited - requires additional standards |

| False Positive Reduction | Significant - isotope signature validation | Higher - no isotope validation |

| Database Search Efficiency | Improved - targeted MS/MS | Standard - comprehensive MS/MS needed |

| Sample Preparation | Single reaction mixture | Standard protocol |

Quantitative crosslinking analysis represents another major advantage of deuterated BS2G systems over non-deuterated alternatives [14] [23]. The ability to perform comparative crosslinking experiments using light and heavy forms of the same crosslinker enables precise quantification of changes in protein interactions under different experimental conditions [26] [4]. This quantitative capability is particularly valuable for studying dynamic protein systems, conformational changes upon ligand binding, or modifications induced by post-translational events [11] [25]. Non-deuterated crosslinkers require separate control experiments or additional internal standards to achieve comparable quantitative information, increasing experimental complexity and potential sources of error [27] [29].

Database search efficiency is markedly improved with deuterated BS2G crosslinkers due to the targeted identification approach enabled by isotopic signatures [13] [16]. Mass spectrometry acquisition methods can be programmed to specifically target peptide precursors exhibiting the characteristic doublet pattern, reducing the number of spectra requiring analysis and improving the overall identification rate of crosslinked peptides [12] [23]. Non-deuterated crosslinkers necessitate comprehensive fragmentation of all peptide precursors, leading to longer acquisition times and more complex data analysis workflows [5] [25].

Identification of Low-Abundance Cross-Linked Peptides

Chemical cross-linking-coupled mass-spectrometry workflows are typically hampered by the minute fraction (often < 0.1%) of true cross-linked species among all proteolytic products [5]. Several advances centered on bis-(sulfosuccinimidyl) glutarate have alleviated this bottleneck:

| Study | Biological matrix | Enrichment / acquisition strategy | Cross-linked peptide yield | Quantitative gain |

|---|---|---|---|---|

| Thermo Scientific matched mass-pair (d₀ / d₄) reagents [2] | Purified bovine serum albumin | Heavy-light isotope coding plus stepped collision-energy tandem mass-spectrometry | 152 non-redundant bis-(sulfosuccinimidyl) glutarate links | 1.8-fold increase vs. unlabeled reagent |

| Fiala et al., polar vs. non-polar linker comparison [4] | Bovine serum albumin | Equimolar mixture of bis-(sulfosuccinimidyl) glutarate and disuccinimidyl glutarate | 312 unique links (polar) vs. 184 (non-polar) | 70% higher identification rate with the polar reagent |

| Methodological advances in real-time library search acquisition [6] | Human cell lysate | On-the-fly diagnostic-ion filtering specific to bis-(sulfosuccinimidyl) glutarate | 45% more links than data-dependent acquisition |

Isotope-coded variants generate characteristic 1:1 or 1:2 doublets during precursor selection, allowing software such as XlinkX or CrossWork to confine the search space to spectra that unquestionably originate from cross-linked peptides, greatly improving sensitivity and false-discovery control [2] [7]. Moreover, polarity-driven surface bias increases the chance that low-copy-number membrane or nucleic-acid-binding proteins contribute identifiable cross-links [3].

Resolving Quaternary Structure Topologies in Multi-Protein Complexes

The sub-nanometer span of bis-(sulfosuccinimidyl) glutarate renders it an exacting molecular ruler for differentiating alternative oligomeric arrangements:

| Complex interrogated | Bis-(sulfosuccinimidyl) glutarate links (inter / intra) | Complementary structural technique | Topological conclusions |

|---|---|---|---|

| Haloferax volcanii twenty-subunit proteasome core particles (α₁ββα₁ vs. α₂ββα₂) [8] | 6 inter-subunit, 4 intra-subunit links per iso-particle | Homology modelling against three crystallographic templates | Discriminated ring packing variant; distances of 4.8 Å–9.7 Å confirmed α₁ ring interface preferences |

| Yeast nuclear pore Nup84 heptamer [9] | 32 inter-subunit links | Gel-based subcomplex isolation | Produced a coarse-grained map that agreed with cryo-electron tomograms and ruled out alternative handshakes |

| Human mitochondrial large ribosomal subunit 39S [10] | 128 inter-protein links | Cryo-electron microscopy at 4.9 Å | Refined placement of exit-channel proteins; cross-links rejected one rotated model (distance violations > 20 Å) |

The periodic-table-of-complexes analysis demonstrated that most biologically relevant quaternary forms conform to assembly paths dominated by dimerisation, cyclisation, and subunit addition [11]. Because bis-(sulfosuccinimidyl) glutarate enforces a strict upper bound on Cα–Cα spacing, impossible graph edges (for example those implying > 30 Å separation) are readily flagged and pruned during modelling pipelines such as Integrative Modelling Platform or cMNXL scoring [12] [13].

Integration with Cryo-Electron Microscopy and X-Ray Crystallography Data

Hybrid approaches exploit bis-(sulfosuccinimidyl) glutarate distance restraints to enhance medium-resolution maps obtained by cryo-electron microscopy or to validate ambiguous crystal packings:

| Target assembly | Cryo-electron microscopy / X-ray resolution | Improvement contributed by cross-links | Reference |

|---|---|---|---|

| Mammalian mitochondrial 39S ribosome [10] | 4.9 Å cryo-electron microscopy | Located flexible mitoribosomal protein extensions; refined polypeptide exit tunnel | 25 |

| Multisubunit CRISPR interference complex (Cascade) [10] | 8.0 Å cryo-electron microscopy plus native ion-mobility mass-spectrometry | Cross-links positioned Cse2 dimer and Cas6 backbone, enabling atomic‐level integrative model | 25 |

| Human twenty-six-subunit proteasome [12] | 3.5 Å X-ray crystallography (core) + 7 Å cryo-electron microscopy (regulatory particle) | 230 bis-(sulfosuccinimidyl) glutarate links stitched core and regulatory particle, reconciling conformational heterogeneity | 29 |

Recent large-scale cross-linking surveys of intact human cells captured 28 910 distance constraints across 4 084 proteins, with bis-(sulfosuccinimidyl) glutarate accounting for the majority of short-range links that corroborated AlphaFold multimer predictions [14]. When incorporated as Bayesian priors in flexible-fitting routines, these restraints markedly sharpen map density, especially in domains exhibiting local resolution worse than 6 Å [15].